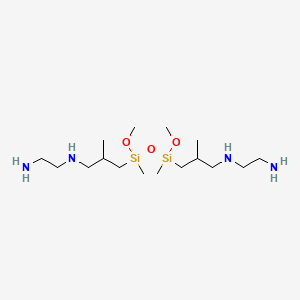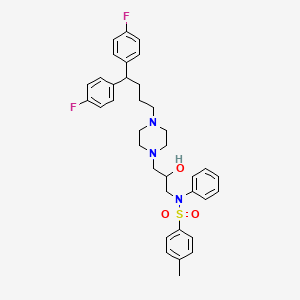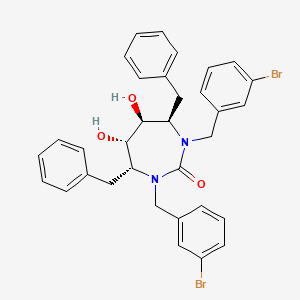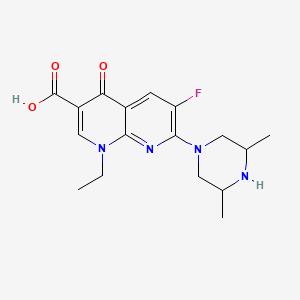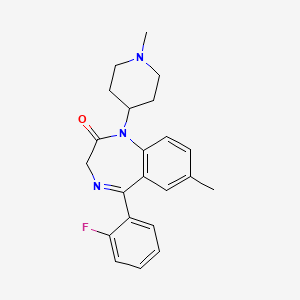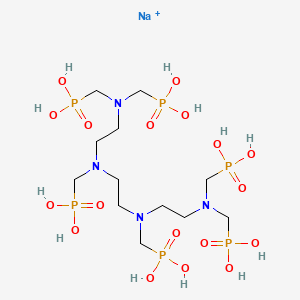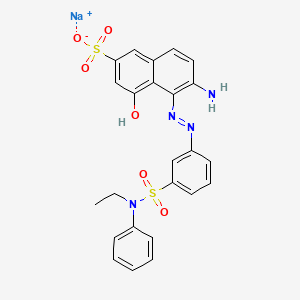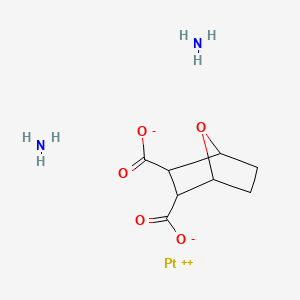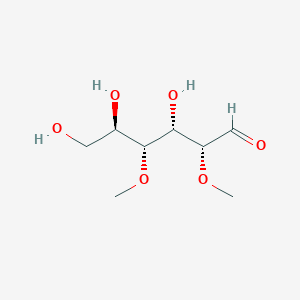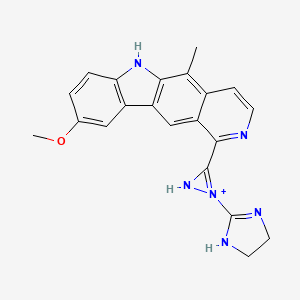
6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- is a complex organic compound with a unique structure that combines elements of pyrido, carbazole, and imidazoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrido(4,3-b)carbazole core, followed by the introduction of the imidazoline and hydrazine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties that make it useful in treating certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-Pyrido(4,3-b)carbazole: The parent compound without the additional functional groups.
1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- derivatives: Compounds with similar structures but different functional groups.
Uniqueness
The uniqueness of 6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- lies in its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
95835-28-2 |
|---|---|
Molekularformel |
C21H19N6O+ |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
1-[2-(4,5-dihydro-1H-imidazol-2-yl)-1H-diazirin-2-ium-3-yl]-9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C21H18N6O/c1-11-13-5-6-22-19(20-26-27(20)21-23-7-8-24-21)15(13)10-16-14-9-12(28-2)3-4-17(14)25-18(11)16/h3-6,9-10H,7-8H2,1-2H3,(H2,22,23,24,25,26)/p+1 |
InChI-Schlüssel |
KDRNXVNFLQXTIN-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=C2C=CN=C(C2=CC3=C1NC4=C3C=C(C=C4)OC)C5=[N+](N5)C6=NCCN6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



